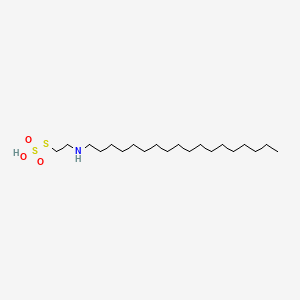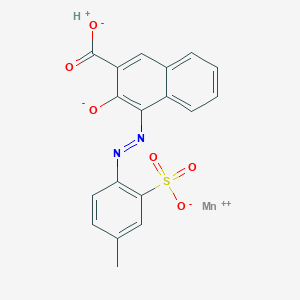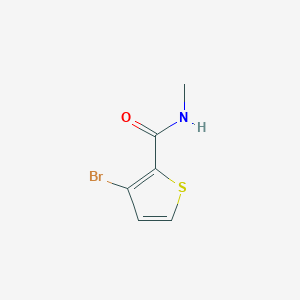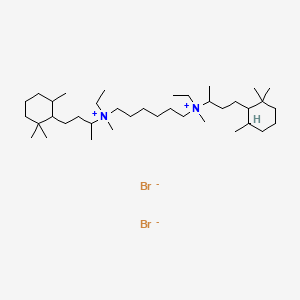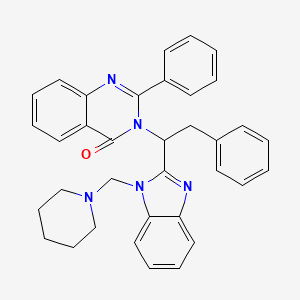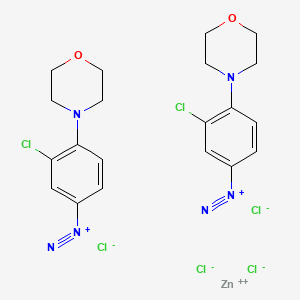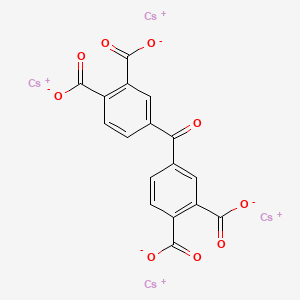
Tetracesium 4,4'-carbonyldiphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracesium 4,4’-carbonyldiphthalate: is a chemical compound with the molecular formula C17H11Cs4O9 It is a salt formed from the reaction of cesium ions with 4,4’-carbonyldiphthalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetracesium 4,4’-carbonyldiphthalate typically involves the reaction of cesium salts with 4,4’-carbonyldiphthalic acid. The synthesis process includes two main steps:
Formation of Cesium Salt: Cesium salts react with 4,4’-carbonyldiphthalic acid to form the cesium salt of the acid.
Acidification: The cesium salt is then acidified under alkaline conditions to produce tetracesium 4,4’-carbonyldiphthalate.
Industrial Production Methods: Industrial production methods for tetracesium 4,4’-carbonyldiphthalate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetracesium 4,4’-carbonyldiphthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: Tetracesium 4,4’-carbonyldiphthalate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a tool in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a component in drug formulations. Its interactions with biological targets are of particular interest in the development of new therapeutic agents.
Industry: In industrial applications, tetracesium 4,4’-carbonyldiphthalate is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which tetracesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Tetracesium 4,4’-carbonylbisphthalate
- Cesium 4,4’-carbonyldiphthalate
- Cesium 4,4’-carbonylbisphthalate
Comparison: Tetracesium 4,4’-carbonyldiphthalate is unique in its specific cesium content and structural configuration. Compared to similar compounds, it offers distinct properties that make it suitable for specialized applications. Its higher cesium content, for example, may enhance its reactivity and stability in certain reactions.
Properties
CAS No. |
68123-46-6 |
|---|---|
Molecular Formula |
C17H6Cs4O9 |
Molecular Weight |
885.8 g/mol |
IUPAC Name |
tetracesium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
InChI Key |
XGZNCPRMHCIOSP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
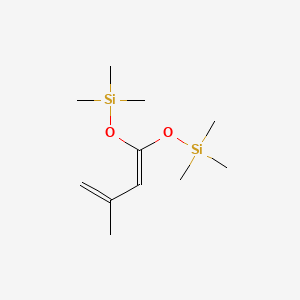

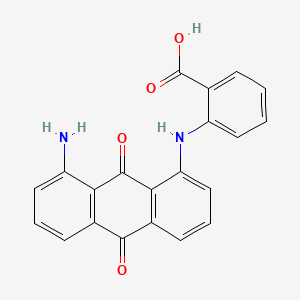
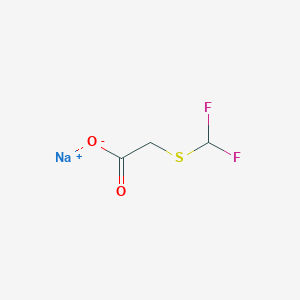
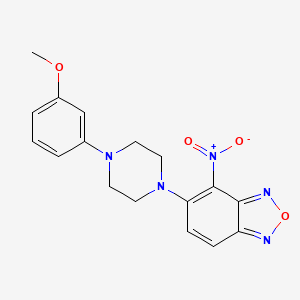
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)

